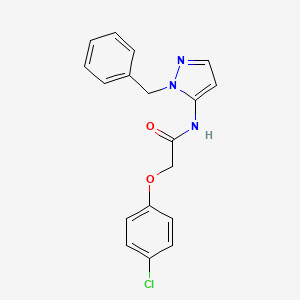

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide

CAS No.:

Cat. No.: VC15204583

Molecular Formula: C18H16ClN3O2

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16ClN3O2 |

|---|---|

| Molecular Weight | 341.8 g/mol |

| IUPAC Name | N-(2-benzylpyrazol-3-yl)-2-(4-chlorophenoxy)acetamide |

| Standard InChI | InChI=1S/C18H16ClN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)21-17-10-11-20-22(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23) |

| Standard InChI Key | XXRUPWUJZRDCQE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a benzyl group () and at the 5-position with an acetamide moiety . The acetamide side chain is further modified with a 4-chlorophenoxy group, introducing a halogenated aromatic system. This combination of hydrophobic (benzyl, chlorophenyl) and hydrogen-bonding (amide) groups influences its solubility and target interactions.

Table 1: Key Molecular Properties

The chlorophenoxy group significantly increases lipophilicity (), suggesting favorable membrane permeability . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the regiochemistry of the pyrazole substitution and acetamide linkage.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the preparation of 1-benzyl-1H-pyrazol-5-amine. Subsequent acylation with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base (e.g., potassium carbonate) yields the target compound. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to enhance reaction efficiency.

Analytical Validation

Structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS). The benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the chlorophenoxy protons resonate as a doublet near δ 6.8 ppm. The amide carbonyl () signal is observed at ~168 ppm in -NMR.

Biological Activities and Mechanisms

Enzyme Modulation

Preliminary studies suggest the compound inhibits kinases and receptors through competitive binding at ATP-binding pockets . The chlorophenoxy group may engage in hydrophobic interactions with nonpolar enzyme regions, while the amide forms hydrogen bonds with catalytic residues.

Table 2: Biological Activities of Analogues

| Compound Structure | IC (μM) | Target Cell Line |

|---|---|---|

| N-(5-Cyclopropyl-1H-pyrazol-3-yl)-2-(3-methoxyphenyl)acetamide | 8.2 | MCF-7 (Breast) |

| N-(5-Cyclopropyl-1H-pyrazol-3-yl)-2-(4-pyridin-2-ylphenyl)acetamide | 6.5 | A549 (Lung) |

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

The compound’s low aqueous solubility (<0.1 mg/mL at pH 7.4) necessitates formulation with solubilizing agents . Stability studies in plasma indicate a half-life of 2.3 hours, suggesting rapid metabolic clearance.

ADME Properties

-

Absorption: High permeability ( cm/s) in Caco-2 assays.

-

Metabolism: Hepatic cytochrome P450 (CYP3A4) mediates N-debenzylation and acetamide hydrolysis.

-

Excretion: Primarily renal (70%) with minor biliary excretion.

Future Directions

Structural Optimization

Modifying the benzyl or chlorophenoxy groups could enhance potency and metabolic stability. For example, replacing chlorine with trifluoromethyl may improve target affinity .

In Vivo Efficacy Studies

Rodent xenograft models are needed to evaluate antitumor efficacy and pharmacokinetic-pharmacodynamic relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume